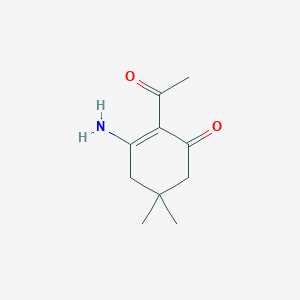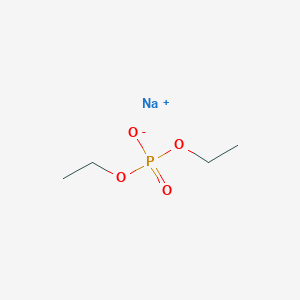
sodium;diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white solid that is slightly soluble in water and methanol . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Diethyl phosphite is dissolved in water.
- Sodium hydroxide is added to the solution.
- The mixture is stirred and heated to facilitate the reaction.
- The product, sodium diethyl phosphate, is then isolated by filtration and dried .
Industrial Production Methods
Industrial production of sodium diethyl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Sodium diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, sodium diethyl phosphate can hydrolyze to form phosphoric acid and ethanol.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: Sodium diethyl phosphate can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phosphoric acid and ethanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Oxidation and Reduction: Different oxidation states of phosphorus compounds.
Scientific Research Applications
Sodium diethyl phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This action can affect various physiological processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: An organophosphorus compound with similar chemical properties but different reactivity.
Triethyl phosphate: Another organophosphorus compound used in similar applications but with different molecular structure and properties.
Uniqueness
Sodium diethyl phosphate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its solubility and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
sodium;diethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
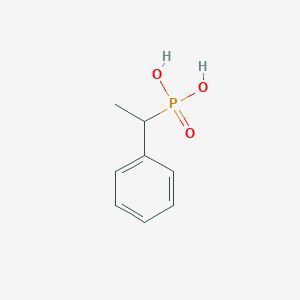
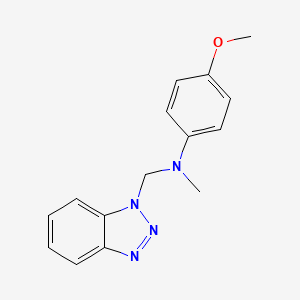
![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole](/img/structure/B7778203.png)
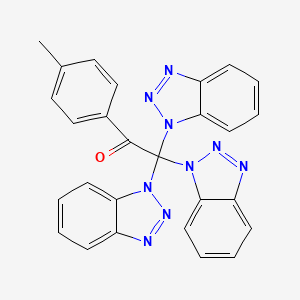
![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778214.png)
![Dibenzyl[3-(dibenzylamino)butan-2-yl]amine](/img/structure/B7778227.png)
![1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778231.png)
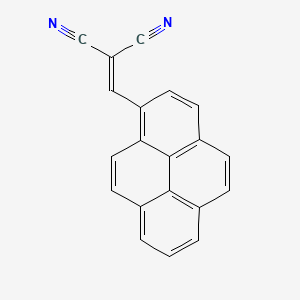
![[(2-Nitrophenyl)methyl]triphenylphosphanium chloride](/img/structure/B7778243.png)
![2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole](/img/structure/B7778248.png)
![1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-](/img/structure/B7778252.png)

![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene](/img/structure/B7778292.png)
